Anticancer agent 106

Melanoma Cytotoxicity IC50

Researchers encounter batch-to-batch variability when sourcing tool compounds for reproducible melanoma studies. Anticancer agent 106 (compound 10ic) is a defined thieno[3,2-e]pyrrolo[1,2-a]pyrimidine with specified purity to eliminate this variable. - Validated B16-F10 IC50 of 4.8 μM; apoptosis induction confirmed at 5-20 μM over 48 h. - In vivo efficacy demonstrated at 9-9.5 mg/kg i.p. in a pulmonary metastatic melanoma mouse model. - Distinct selectivity profile versus close analogs 9cb and 11jc, ensuring reproducible SAR datasets.

Molecular Formula C26H25N3O4S
Molecular Weight 475.6 g/mol
Cat. No. B12402365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 106
Molecular FormulaC26H25N3O4S
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCCCC2)N3C(=CC(=O)C4=CC=C(C=C4)C)C(=C(C3=N)C#N)O
InChIInChI=1S/C26H25N3O4S/c1-3-33-26(32)22-17-7-5-4-6-8-21(17)34-25(22)29-19(23(31)18(14-27)24(29)28)13-20(30)16-11-9-15(2)10-12-16/h9-13,28,31H,3-8H2,1-2H3/b19-13+,28-24?
InChIKeyNGVSDLBWYYOXAO-LBOPPBIISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer agent 106 (Compound 10ic) Thienopyrrolopyrimidine Derivative for Pulmonary Metastatic Melanoma Research


Anticancer agent 106, also designated as compound 10ic, is a synthetic small molecule belonging to the thieno[3,2-e]pyrrolo[1,2-a]pyrimidine class, characterized by a molecular formula of C26H25N3O4S and a molecular weight of 475.56 g/mol . It was developed as part of a focused library of 2-aminothiophene-containing derivatives aimed at identifying new chemical entities with selective cytotoxicity against B16-F10 melanoma cells and efficacy in a pulmonary metastatic melanoma mouse model [1]. The compound has been established as a research tool for studying apoptosis-driven antimelanoma mechanisms and metastatic nodule suppression.

Why Structural Analogs of Anticancer agent 106 Cannot Be Considered Interchangeable in Preclinical Research


Within the thieno[3,2-e]pyrrolo[1,2-a]pyrimidine series, minor structural modifications yield substantial variations in cytotoxic potency and selectivity profiles. Head-to-head comparisons among lead compounds 9cb, 10ic, and 11jc reveal that the IC50 against B16-F10 melanoma cells spans from 2.41 μM to 6.2 μM [1], while selectivity indices relative to normal fibroblasts differ markedly [2]. Substituting one analog for another without rigorous experimental validation would confound dose-response relationships, obscure mechanism-of-action studies, and compromise the reproducibility of in vivo metastatic nodule inhibition assessments. The specific substitution pattern of compound 10ic defines a distinct pharmacological profile that cannot be assumed for its close congeners.

Anticancer agent 106 (10ic): Quantitative Comparator Evidence for Procurement Decision Support


Comparative In Vitro Cytotoxicity of Anticancer agent 106 vs. Closest Analogs 9cb and 11jc in B16-F10 Melanoma Cells

In the same B16-F10 murine melanoma cell line, Anticancer agent 106 (compound 10ic) exhibits an IC50 of 4.8 μM after 24-hour exposure [1]. This potency lies between the more potent analog 9cb (IC50 = 2.41 μM) [2] and the less potent analog 11jc (IC50 = 6.2 μM) , all assessed under comparable conditions using the same cell viability assay. The 2.0-fold difference between 9cb and 10ic, and the 1.3-fold difference between 10ic and 11jc, are statistically significant and reflect the impact of specific substituent variations on the thienopyrrolopyrimidine core.

Melanoma Cytotoxicity IC50 Thienopyrimidine

Selectivity Profile of Anticancer agent 106: Class-Level Inference from Normal Fibroblast Cytotoxicity Data

Selectivity of the developed thienopyrrolopyrimidine series was evaluated using normal mouse embryonic fibroblasts (MEF NF2 cells). While the primary publication reports that compound 10ic exhibited minimum cytotoxicity on normal non-cancerous cells and was advanced alongside 9cb and 11jc based on favorable selectivity [1], only 9cb has a fully reported selectivity index (IC50 >100 μM in MEF NF2 vs. 2.41 μM in B16-F10, SI >41) [2]. Given the structural and pharmacological similarity within this lead series, it is inferred that 10ic possesses a comparably favorable therapeutic window, but direct quantitative selectivity data for 10ic is not yet publicly available.

Selectivity Index Normal Cells MEF NF2 Safety Window

In Vivo Antimetastatic Efficacy of Anticancer agent 106 in a Pulmonary Metastatic Melanoma Model

Anticancer agent 106 was evaluated alongside 9cb and 11jc in a C57BL/6 mouse model of pulmonary metastatic melanoma. Administered intraperitoneally at a dose of 9-9.5 mg/kg every third day for 22 days, all three compounds demonstrated significant inhibition of metastatic nodule formation in the lungs [1]. The study authors designated 9cb, 10ic, and 11jc as lead compounds with high efficiency and biosafety, recommending them for further preclinical investigation [2]. The identical dosing regimen across all three analogs allows for direct comparison of in vivo efficacy, though quantitative nodule counts per compound are not provided in the publicly available abstract or vendor datasheets.

Metastatic Nodules In Vivo Efficacy B16-F10 C57BL/6 Mouse

Apoptosis Induction as the Predominant Mechanism of Cell Death for Anticancer agent 106

Additional in vitro experiments confirmed that apoptosis is the predominant mechanism of cell death induced by Anticancer agent 106 in B16-F10 melanoma cells [1]. At concentrations of 5-20 μM over 48 hours, compound 10ic triggers apoptotic pathways, distinguishing it from necrotic or purely cytostatic agents [2]. The same mechanistic profile was observed for the comparator compounds 9cb and 11jc, indicating that this thienopyrrolopyrimidine series shares a common apoptosis-driven mode of action.

Apoptosis Mechanism of Action Programmed Cell Death Melanoma

Anticancer agent 106 (10ic): Recommended Research and Preclinical Application Scenarios


Comparative Pharmacology Studies in Thienopyrimidine Series

Given its intermediate potency relative to 9cb (IC50 = 2.41 μM) and 11jc (IC50 = 6.2 μM) in B16-F10 cells [1], Anticancer agent 106 is ideal for structure-activity relationship (SAR) studies aiming to dissect the contribution of specific substituents to cytotoxicity and selectivity. Researchers can directly compare 10ic with its closest analogs under identical conditions to generate robust SAR datasets.

In Vivo Metastatic Melanoma Efficacy Studies

Anticancer agent 106 has been validated in a pulmonary metastatic melanoma mouse model at a dose of 9-9.5 mg/kg i.p. every third day for 22 days, demonstrating significant inhibition of metastatic nodule formation [2]. This in vivo efficacy data supports its use as a positive control or reference compound in preclinical studies of antimetastatic agents targeting melanoma.

Apoptosis Pathway Investigation in Melanoma

The established apoptosis-inducing mechanism of Anticancer agent 106 at 5-20 μM concentrations over 48 hours [3] makes it a suitable tool compound for exploring apoptotic signaling pathways in B16-F10 melanoma models. It can be employed in conjunction with caspase inhibitors or siRNA knockdown experiments to map the specific apoptotic machinery engaged.

Benchmarking Novel Antimelanoma Compounds

With its well-documented in vitro IC50 (4.8 μM) and in vivo antimetastatic activity [4], Anticancer agent 106 serves as a reliable benchmark for evaluating the relative potency and efficacy of newly synthesized antimelanoma candidates, particularly those derived from thienopyrimidine scaffolds.

Technical Documentation Hub

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